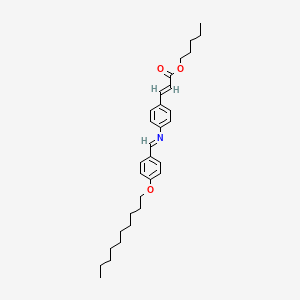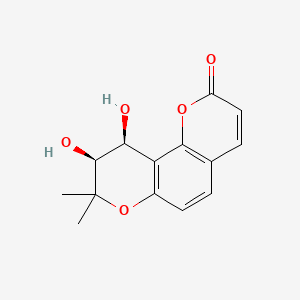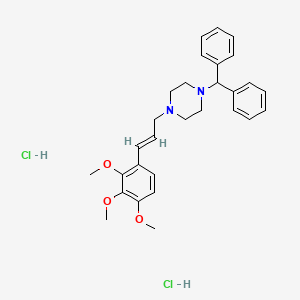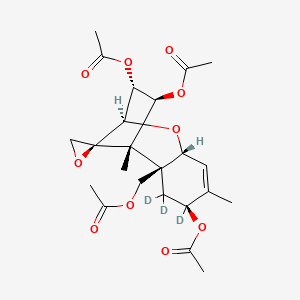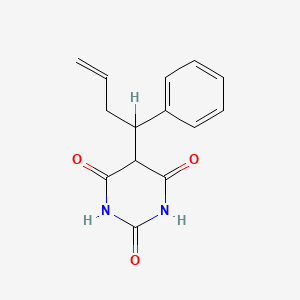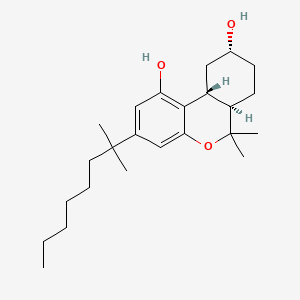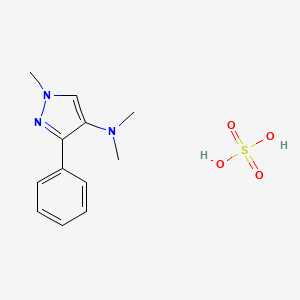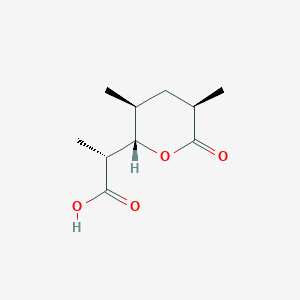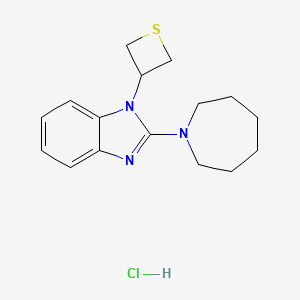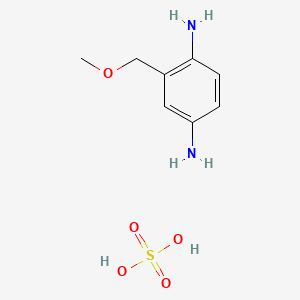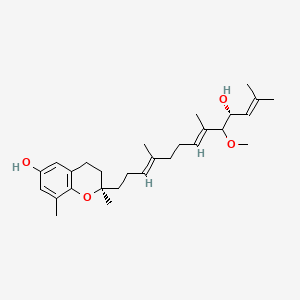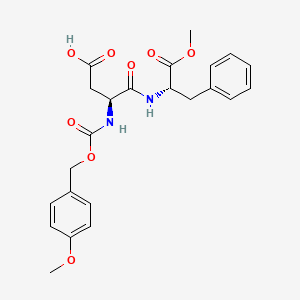
N-(p-Methoxybenzyloxycarbonyl)aspartame
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Methoxybenzyloxycarbonyl)aspartame is a derivative of aspartame, a widely used artificial sweetener. This compound is characterized by the presence of a p-methoxybenzyloxycarbonyl (Moz) protecting group attached to the amino group of aspartame. The Moz group is often used in peptide synthesis to protect amino groups from unwanted reactions during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Methoxybenzyloxycarbonyl)aspartame typically involves the protection of the amino group of aspartame with the p-methoxybenzyloxycarbonyl group. This can be achieved by reacting aspartame with p-methoxybenzyl chloroformate in the presence of a base such as dimethylaniline in dry ether at low temperatures (−5 to −10°C) . The reaction proceeds through the formation of a carbamate linkage, resulting in the protected amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and mechanochemical approaches can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(p-Methoxybenzyloxycarbonyl)aspartame undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Moz group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for the removal of the Moz group.
Substitution: Reagents such as alkyl halides and sulfonates can be used in the presence of bases like potassium carbonate (K₂CO₃) in methanol.
Major Products Formed
Hydrolysis: Removal of the Moz group yields aspartame with a free amino group.
Substitution: Substituted products with various functional groups replacing the Moz group.
Scientific Research Applications
N-(p-Methoxybenzyloxycarbonyl)aspartame has several scientific research applications:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the Moz group protects the amino group during various chemical transformations.
Medicinal Chemistry: It serves as a precursor for the synthesis of peptide-based drugs and other bioactive molecules.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of N-(p-Methoxybenzyloxycarbonyl)aspartame involves the protection of the amino group, preventing it from participating in unwanted side reactions during chemical synthesis. The Moz group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. This selective protection and deprotection strategy is crucial in peptide synthesis and other applications where precise control over functional group reactivity is required .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyloxycarbonyl)aspartame (Boc-aspartame): Uses a tert-butyloxycarbonyl (Boc) group for amino protection.
N-(Carbobenzoxy)aspartame (Cbz-aspartame): Uses a carbobenzoxy (Cbz) group for amino protection.
Uniqueness
N-(p-Methoxybenzyloxycarbonyl)aspartame is unique due to the specific properties of the Moz group:
Properties
CAS No. |
68802-03-9 |
|---|---|
Molecular Formula |
C23H26N2O8 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-3-[(4-methoxyphenyl)methoxycarbonylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H26N2O8/c1-31-17-10-8-16(9-11-17)14-33-23(30)25-18(13-20(26)27)21(28)24-19(22(29)32-2)12-15-6-4-3-5-7-15/h3-11,18-19H,12-14H2,1-2H3,(H,24,28)(H,25,30)(H,26,27)/t18-,19-/m0/s1 |
InChI Key |
YMJGZWXROKTMQG-OALUTQOASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


